molecular formula C22H21N3O4 B12010367 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide CAS No. 767314-07-8

4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Cat. No.: B12010367
CAS No.: 767314-07-8
M. Wt: 391.4 g/mol
InChI Key: WNPWNGZRNQHIRY-ZMOGYAJESA-N
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Description

4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic compound with a unique structure that includes an ethoxy group, a naphthalene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the condensation of 2-hydroxynaphthalene-1-carbaldehyde with a hydrazine derivative, followed by the reaction with an ethoxy-substituted benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy group.

Major Products Formed

    Oxidation: Products may include naphthoquinones or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[5-[2-[(2E)-2-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide
  • (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide

Uniqueness

4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

767314-07-8

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C22H21N3O4/c1-2-29-17-10-7-16(8-11-17)22(28)23-14-21(27)25-24-13-19-18-6-4-3-5-15(18)9-12-20(19)26/h3-13,26H,2,14H2,1H3,(H,23,28)(H,25,27)/b24-13+

InChI Key

WNPWNGZRNQHIRY-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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